1-(Bromomethyl)cyclopropane-1-carbonitrile

Catalog No.
S813393
CAS No.
98730-78-0
M.F
C5H6BrN
M. Wt
160.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)cyclopropane-1-carbonitrile

CAS Number

98730-78-0

Product Name

1-(Bromomethyl)cyclopropane-1-carbonitrile

IUPAC Name

1-(bromomethyl)cyclopropane-1-carbonitrile

Molecular Formula

C5H6BrN

Molecular Weight

160.01 g/mol

InChI

InChI=1S/C5H6BrN/c6-3-5(4-7)1-2-5/h1-3H2

InChI Key

XWUVFNLWVDQBRJ-UHFFFAOYSA-N

SMILES

C1CC1(CBr)C#N

Canonical SMILES

C1CC1(CBr)C#N

1-(Bromomethyl)cyclopropane-1-carbonitrile (also known as 1-(bromomethyl)-1-cyanocyclopropane) is a small organic molecule with the chemical formula C5H6BrN. Information on its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications as a building block in organic synthesis due to the presence of a reactive bromomethyl group and a nitrile functional group [].


Molecular Structure Analysis

The key feature of 1-(bromomethyl)cyclopropane-1-carbonitrile is its cyclic structure. It consists of a three-membered cyclopropane ring with a bromomethyl group (CH2Br) attached to one carbon atom and a cyano group (CN) attached to the adjacent carbon atom []. The cyclopropane ring is known for its inherent strain due to bond angle limitations, making it reactive towards ring-opening reactions []. The presence of the electron-withdrawing cyano group can further influence the reactivity of the molecule.


Chemical Reactions Analysis

  • Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions. Depending on the reaction conditions, various nucleophiles could displace the bromine atom, leading to the formation of new carbon-carbon bonds [].
C3H6BrN ( + Nu- ) -> C3H6N-Nu + Br-
  • Cyclopropane Ring-Opening

    The strained cyclopropane ring can react with various reagents to undergo ring-opening reactions. Depending on the reagent, different products can be formed [].

  • Cyano Group Reactions

    The cyano group can participate in various reactions, such as reduction to a primary amine or hydrolysis to a carboxylic acid under specific conditions [].

  • Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Nitriles can be toxic if ingested or inhaled.
  • The compound may be flammable.

XLogP3

1

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

Explore Compound Types